Butyltin hydroxide oxide hydrate

Catalog No.
S1914648
CAS No.
336879-56-2
M.F
C4H12O3Sn
M. Wt
226.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyltin hydroxide oxide hydrate

Researchers face process failure with insoluble diorganotin oxides like DBTO in solution-based deposition. Butyltin hydroxide oxide hydrate (BuSnO(OH)) is a soluble mono-organotin precursor that forms stable, particle-free solutions for high-purity SnO2 thin films and homogeneous catalysis. Its defined molecular structure ensures reproducible stoichiometry, clean decomposition, and avoids the heterogeneity of polymeric organotin oxides. Key outcomes: • High solubility for spin-coating, inkjet printing, and EUV photoresist patterning. • Pure SnO2 residues for electronic-grade films. • Reliable supply with consistent quality for R&D and pilot-scale use.

CAS Number

336879-56-2

Product Name

Butyltin hydroxide oxide hydrate

IUPAC Name

butyl-hydroxy-oxotin;hydrate

Molecular Formula

C4H12O3Sn

Molecular Weight

226.85 g/mol

InChI

InChI=1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1

InChI Key

KBNBFLVBJDYEFE-UHFFFAOYSA-M

SMILES

CCCC[Sn](=O)O.O

Canonical SMILES

CCCC[Sn](=O)O.O

Synonyms

n-Butyltin hydroxide oxide hydrate, Monobutyltin hydroxide oxide hydrate, Butylstannonic acid hydrate, BuSnO(OH) hydrate, Butylhydroxytin oxide hydrate

Purity

≥97%

Package Size

5 g, 10 g, 25 g

Butyltin hydroxide oxide hydrate is a mono-organotin compound recognized for its utility as a molecular precursor for high-purity tin(IV) oxide materials and as a versatile catalyst. Unlike di- or tri-substituted organotins, its single butyl group and defined core structure, often represented as BuSnO(OH), provide a unique combination of solubility and controlled reactivity [1]. This makes it a strategic choice for applications requiring precise stoichiometry, high-purity inorganic residues, and compatibility with solution-based processing.

Procurement Fit

Heterogeneous catalyst for esterification and transesterification
Thermally stable up to ~250 °C; activates at 210–240 °C
Low dialkyltin impurity profile supports sensitive applications

Substituting Butyltin hydroxide oxide hydrate with seemingly similar compounds like dibutyltin oxide (DBTO) or other organotin oxides often leads to process failure. Many common diorganotin oxides are polymeric, amorphous solids that are insoluble in common organic solvents except through reaction, making them unsuitable for creating stable, reproducible precursor solutions [1]. In contrast, n-butyltin hydroxide oxide's defined molecular nature confers excellent solubility, enabling reliable solution-based deposition of high-quality thin films [2]. These fundamental structural differences result in distinct thermal decomposition profiles and handling characteristics, making direct substitution a significant risk to process integrity and final product performance.

Substitution Risk

Solubility-driven regime shift
Near-zero solubility in organic media may limit direct replacement of soluble dialkyltin analogs; reaction phase behavior can change from homogeneous to heterogeneous.
Activity–selectivity trade-off
Lower catalytic conversion compared to dibutyltin dilaurate can alter reaction rate and product distribution; selectivity advantages may not transfer without process adjustment.
Impurity profile divergence
Dialkyltin and trialkyltin levels differ among organotin grades; substitution can introduce higher residual tin species, affecting downstream regulatory compliance.

Superior Solubility in Organic Solvents for Reliable Solution-Based Processing

Butyltin hydroxide oxide hydrate demonstrates excellent solubility in a wide range of organic solvents, a critical attribute for creating stable and reproducible precursor solutions for spin-coating and other deposition techniques [1]. This directly contrasts with common alternatives like dibutyltin oxide (DBTO), which are described as polymeric solids that are generally insoluble in organic solvents [2]. This solubility advantage sidesteps issues of material precipitation and inconsistent film morphology that plague processes using less soluble organotin precursors.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataDemonstrates "excellent solubility in a wide range of organic solvents" [<a href="https://patents.google.com/patent/US10228618B2/en" target="_blank">1</a>].
Comparator Or BaselineDibutyltin oxide (DBTO): A polymeric solid that is "insoluble in all solvents except by reaction" [<a href="https://www.gelest.com/wp-content/uploads/2017/02/introduction_to_organotin_chemistry.pdf" target="_blank">2</a>].
Quantified DifferenceQualitatively high and reliable solubility versus general insolubility.
ConditionsPreparation of precursor solutions for solution-based processing and thin-film deposition.

This enables the formulation of stable, filterable, and reproducible precursor solutions, which is essential for manufacturing high-quality, uniform thin films for electronic and optical applications.

Solubility profile
Head-to-head
BTA insoluble in methanol and soybean oil at 100 °C; DBTDL fully soluble, DBTO 0.10–0.15 g/mL
Enables heterogeneous catalyst operation and simplified removal
Detection limit 0.01 g/mL; transesterification-relevant media

Controlled, High-Temperature Thermal Decomposition for High-Purity SnO₂ Synthesis

The primary thermal decomposition of Butyltin hydroxide oxide hydrate (BuSnOOH) occurs at a well-defined high temperature, with the main desorption event corresponding to the cleavage of the butyl-tin bond occurring at approximately 653 K (380 °C) [1]. This single, high-temperature decomposition pathway is advantageous for forming a pure tin oxide network, minimizing the risk of incomplete combustion or carbon contamination that can occur with precursors having lower or multi-stage decomposition profiles. This clean conversion is critical for achieving the desired electronic and optical properties in the final SnO₂ material.

Evidence DimensionPrimary Decomposition Temperature (via TPD/TGA)
Target Compound Data~653 K (380 °C) [<a href="https://avs.scitation.org/doi/10.1116/1.4901452" target="_blank">1</a>]
Comparator Or BaselineOther organometallic precursors with lower-temperature or complex, multi-stage decomposition pathways.
Quantified DifferenceProvides a distinct, high-temperature conversion window ideal for complete ligand removal.
ConditionsThermal processing in vacuum or inert atmosphere for conversion to tin oxide.

A clean, high-temperature decomposition ensures the formation of high-purity, carbon-free tin oxide, which is a critical requirement for high-performance semiconductor and transparent conductive oxide applications.

Methanolysis yield
Head-to-head
FASCAT® 4100: 7% yield; FASCAT® 4201: 19%; dibutyltin dilaurate: 43%
Supports selectivity-focused catalyst selection over maximum conversion
Methanol:soybean oil:catalyst 400:100:1, reflux

Defined Molecular Structure for Enhanced Process Reproducibility

Butyltin hydroxide oxide hydrate exists as a defined molecular species, BuSnO(OH), which can react with high predictability to form discrete, well-characterized organotin oxo clusters such as {(BuSn)₁₂O₁₄(OH)₆}²⁺ [1]. This molecular precision ensures high batch-to-batch consistency. This is a significant advantage over common substitutes like dibutyltin oxide, which exist as insoluble, polymeric solids with less-defined structures [2], leading to potential variability in reactivity and performance.

Evidence DimensionMaterial Structure and Purity
Target Compound DataDefined molecular species, BuSnO(OH), that serves as a building block for discrete oxo clusters [<a href="https://pubs.acs.org/doi/10.1021/om000494f" target="_blank">1</a>].
Comparator Or BaselineDibutyltin oxide (DBTO): An insoluble, polymeric solid with an undefined, network structure [<a href="https://www.gelest.com/wp-content/uploads/2017/02/introduction_to_organotin_chemistry.pdf" target="_blank">2</a>].
Quantified DifferenceMolecular-level precision and purity versus polymeric, bulk material.
ConditionsApplications requiring high reproducibility, such as catalysis or the synthesis of advanced nanomaterials.

This guarantees superior batch-to-batch reproducibility and enables access to specific molecular architectures, which is crucial for advanced R&D and scalable manufacturing.

Esterification time
Class-level
20–25% shorter reaction time vs tin-free catalysts
Reported cycle-time reduction in polyester resin synthesis
Anhydrous analog data; 210–240 °C, 0.01–0.5 wt% loading. Data to verify
Steric hindrance trend
Supporting evidence
Monobutyltin oxide shows higher activity than dibutyltin oxide; attributed to lower steric bulk
Supports rational catalyst selection based on steric profile
Qualitative trend; no turnover frequency provided. Source review advised
Purity profile
Data to verify
Reported undetectable dibutyltin and tributyltin levels in FASCAT® 4100
Low impurity context may support food-contact and medical applications
Supplier statement; analytical method not specified. Verify per batch

High-Resolution Precursor for Solution-Deposited Electronic Layers

For fabricating tin oxide-based thin films via spin-coating or inkjet printing, the compound's high solubility in organic solvents is a key enabler. It allows for the preparation of stable, particle-free precursor solutions essential for patterning high-resolution features, such as in the development of extreme ultraviolet (EUV) photoresists [1]. Its clean, high-temperature decomposition ensures the final SnO₂ layer has high purity, which is critical for electronic performance [2].

Homogeneous Catalysis in Esterification and Transesterification Reactions

The compound's solubility allows it to act as a highly effective homogeneous catalyst in organic media. Unlike insoluble alternatives like DBTO that require heterogeneous reaction conditions, Butyltin hydroxide oxide hydrate can provide improved reaction kinetics and selectivity in processes such as the synthesis of polyesters and specialty esters.

Precision Building Block for Organotin-Oxo Cluster Synthesis

Researchers designing novel nanomaterials can use this compound as a reliable, structurally defined starting material. Its ability to react predictably to form complex molecular architectures, such as the {(BuSn)₁₂O₁₄(OH)₆}²⁺ oxo cluster [3], makes it the right choice for creating new catalysts, functional additives, or advanced materials where atomic precision is required.

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterogeneous polyester resin catalysis
Low solubility enabling solid-phase catalyst removal
Filtration efficiency and tin residue levels
Low-impurity synthesis for food-contact coatings
Ultra-low dialkyltin impurity profile
Regulatory compliance context for food-contact applications
Selectivity-focused esterification
Lower conversion activity favoring chemoselectivity
Side-product formation and specialty ester purity
High-temperature polycondensation
Thermal stability up to 250 °C
Catalyst integrity at 210–240 °C process window

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